molecular formula C9H9N3O B8786303 6-Methoxyquinoxalin-2-amine

6-Methoxyquinoxalin-2-amine

Cat. No.: B8786303
M. Wt: 175.19 g/mol
InChI Key: YUGIDNINXCKSJH-UHFFFAOYSA-N
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Description

6-Methoxyquinoxalin-2-amine is a heterocyclic aromatic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) substituted with a methoxy group at position 6 and an amine group at position 2. The methoxy group enhances electron-donating properties, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-methoxyquinoxalin-2-amine

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3,(H2,10,12)

InChI Key

YUGIDNINXCKSJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(N=C2C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 6-Methoxyquinoxalin-2-amine with structurally related quinoxaline derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural and Physical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound 6-OCH₃, 2-NH₂ C₉H₉N₃O Not reported Not available in evidence -
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) 6-Cl, 2-NH₂, N-(2,3-dimethylphenyl) C₁₆H₁₅ClN₄ >250 (decomposes) IR: NH₂ peaks ~3300 cm⁻¹; ¹H NMR: aromatic signals δ 7.03–7.79
2,3-Diphenylquinoxalin-6-amine (2) 6-NH₂, 2,3-Ph C₂₀H₁₅N₃ 200 ¹H NMR: NH₂ δ 6.01 (br); IR: NH₂ ~3448 cm⁻¹
1-Cyclopentane-1,4-dihydroquinoxalin-2-amine (11) Dihydroquinoxaline core, 2-NH₂ C₁₁H₁₃N₃ >360 IR: NH₂ 3331 cm⁻¹; ¹H NMR: aliphatic protons δ 1.15–2.65

Key Observations :

  • Methoxy vs. Chloro Substituents: The methoxy group in this compound likely increases solubility compared to chloro-substituted analogs (e.g., compound 3f), which exhibit higher thermal stability (>250°C) .
  • Aromatic vs. Aliphatic Modifications: 2,3-Diphenylquinoxalin-6-amine (2) shows reduced solubility due to bulky phenyl groups, whereas dihydroquinoxaline derivatives (e.g., compound 11) display rigid aliphatic frameworks with exceptionally high melting points (>360°C) .

Key Insights :

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